2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Description
2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.11652417 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to act as inhibitors of the enzyme aromatase . Another compound with a similar structure was found to interact with the c-MET receptor tyrosine kinase , which plays a critical role in oncogenesis and tumor progression .
Mode of Action
In general, 1,2,4-triazole derivatives, which share a similar structure, bind to the iron in the heme moiety of cyp-450, and their phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
It’s known that aromatase inhibitors, like some 1,2,4-triazole derivatives, can affect the conversion of androgens to estrogens, thereby influencing hormone-regulated pathways .
Pharmacokinetics
A compound with a similar structure demonstrated good oral pharmacokinetic properties and an acceptable safety profile in preclinical studies .
Result of Action
Inhibitors of the c-met receptor tyrosine kinase, like a compound with a similar structure, have been shown to inhibit tumor growth in c-met dependent tumor models .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as other triazolothiadiazines, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds, which can influence the activity of the target molecules .
Cellular Effects
Related compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Subcellular Localization
Similar compounds could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-13-5-3-12(4-6-13)15-7-8-16-21-22-18(24(16)23-15)27-11-17(25)20-10-14-2-1-9-26-14/h3-8,14H,1-2,9-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCYOAIYMUKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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